[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate
Overview
Description
[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate is a natural product found in Plectranthus barbatus with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Cyclocondensation and Antimicrobial Activity : The compound's synthesis through cyclocondensation and its potential antimicrobial activities were explored, highlighting its utility in creating benzopyrone derivatives with potential biological activities (El-Shaaer, 2012).
One-Pot Synthesis Techniques : Efficient one-pot synthesis methods for creating derivatives of this compound demonstrate its versatility and ease of production, emphasizing its potential for widespread scientific applications (Reddy & Krupadanam, 2010).
Design and Synthesis for Antibacterial Studies : Detailed studies on the design and synthesis of thiazolidin-4-ones based on this compound suggest its importance in developing new antibacterial agents (Čačić et al., 2009).
Biological and Pharmacological Potential
Oxidation Behavior and Antioxidant Properties : Research into the oxidation behavior and potential use as a multifunctional antioxidant highlights the compound's relevance in pharmacological research (Rosenau et al., 2002).
Cytotoxic Activity Studies : Investigations into the cytotoxic activities of derivatives of this compound, particularly against cancer cells, demonstrate its potential in cancer research and therapy (Shi et al., 2020).
Antineoplastic Activity : The synthesis and examination of antineoplastic activities of pyrano[3,2-c]chromene derivatives indicate its promising role in developing new antitumor agents (Gašparová et al., 2013).
Miscellaneous Applications
Crystal Structure Analysis : Studies involving the crystal structure analysis of derivatives provide insights into the compound's molecular properties, crucial for its application in various scientific fields (Srinivasan et al., 2012).
Photochemical Studies : The compound's photochromic properties in crystalline state, as explored in photochemical studies, suggest its potential use in photochemistry and material science (Hobley et al., 2000).
properties
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O6/c1-8-19(5)12-14(24)22(26)20(6)11-9-10-18(3,4)16(20)15(25)17(27-13(2)23)21(22,7)28-19/h8,15-17,25-26H,1,9-12H2,2-7H3/t15-,16-,17-,19-,20-,21+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYAFNGUEZPJBI-OAUGPMCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2C(CCCC2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557531 | |
Record name | (3R,4aR,5S,6S,6aS,10aS,10bS)-3-Ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate | |
CAS RN |
72963-77-0 | |
Record name | (3R,4aR,5S,6S,6aS,10aS,10bS)-5-(Acetyloxy)-3-ethenyldodecahydro-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72963-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,4aR,5S,6S,6aS,10aS,10bS)-3-Ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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